molecular formula C13H9FN4S B2724846 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1209771-56-1

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2724846
CAS No.: 1209771-56-1
M. Wt: 272.3
InChI Key: JPILPBIDWYFJQJ-UHFFFAOYSA-N
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Description

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine lies in its combination of the thiazole and pyrimidine rings, along with the fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILPBIDWYFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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